molecular formula C9H11FN2 B1402045 3-Fluoro-5-(pyrrolidin-1-yl)pyridine CAS No. 1707365-56-7

3-Fluoro-5-(pyrrolidin-1-yl)pyridine

Cat. No. B1402045
M. Wt: 166.2 g/mol
InChI Key: ZNBPUEFFDGTIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-5-(pyrrolidin-1-yl)pyridine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the 5th position of the pyridine ring, and a fluorine atom is attached to the 3rd position .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(pyrrolidin-1-yl)pyridine” was characterized by IR, 1 H NMR, 13 C NMR and MS, and its structure was confirmed by X-ray diffraction . The structure analysis revealed the presence of a pyrrolidine ring attached to a pyridine ring, with a fluorine atom attached to the 3rd position of the pyridine ring .

properties

IUPAC Name

3-fluoro-5-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBPUEFFDGTIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(pyrrolidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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